molecular formula C12H15NO3 B2631344 (E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid CAS No. 773129-16-1

(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid

Cat. No. B2631344
M. Wt: 221.256
InChI Key: XWSGRIMGVKUTMA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-(Dimethylamino)but-2-enoic acid” is a chemical compound with the empirical formula C6H11NO2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of “(E)-4-(Dimethylamino)but-2-enoic acid” is C6H11NO2 . The molecular weight is 129.16 .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It’s slightly soluble in water and soluble in ethanol . The boiling point is 203-204°C .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it could have potential applications in various research fields.

properties

IUPAC Name

(E)-3-[4-(dimethylamino)-2-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)10-6-4-9(5-7-12(14)15)11(8-10)16-3/h4-8H,1-3H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSGRIMGVKUTMA-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91755678

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